molecular formula C22H20N2O3 B337612 N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE

Cat. No.: B337612
M. Wt: 360.4 g/mol
InChI Key: FAGAGIFBYZTRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C22H20N2O3. It is known for its unique structure, which includes an aminocarbonyl group attached to a phenyl ring, and a 3-methylphenoxy group linked to another benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminocarbonyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with a suitable reagent to form the aminocarbonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-[(3-methylphenoxy)methyl]benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminocarbonyl)phenyl]-3-[(4-chlorophenoxy)methyl]benzamide: This compound has a similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

    N-[4-(aminocarbonyl)phenyl]-4-[(2-methylphenoxy)methyl]benzamide: This compound differs by the position of the methyl group on the phenoxy ring.

Uniqueness

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(3-METHYLPHENOXY)METHYL]BENZAMIDE stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenoxy group may impart unique properties compared to its analogs .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-4-[(3-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-15-3-2-4-20(13-15)27-14-16-5-7-18(8-6-16)22(26)24-19-11-9-17(10-12-19)21(23)25/h2-13H,14H2,1H3,(H2,23,25)(H,24,26)

InChI Key

FAGAGIFBYZTRQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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